INCB40093
Description
Properties
Molecular Formula |
C26H38N6O |
|---|---|
Appearance |
Solid powder |
Synonyms |
INCB40093; INCB-40093; INCB 40093.; unknown |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Incb40093
Mechanism of PI3Kδ Kinase Inhibition by INCB40093
This compound functions by specifically inhibiting PI3Kδ, which is a catalytic subunit (p110δ) of class I PI3Ks cancer.govjtgga.org. This inhibition prevents the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger molecule. Reduced PIP3 levels, in turn, lead to the decreased activation of the downstream PI3K/AKT kinase signaling pathway cancer.gov.
Specificity and Selectivity Profile Across PI3K Isoforms
This compound demonstrates potent inhibition of the PI3Kδ kinase researchgate.net. It exhibits significant selectivity over other PI3K family members, with reported selectivity ranging from 74- to over 900-fold against other PI3K isoforms aacrjournals.orgresearchgate.net. Class I PI3Ks consist of class IA (p110α, p110β, and p110δ) and class IB (p110γ) isoforms, each with distinct roles and tissue expression patterns jtgga.orgwikipedia.org. The near-exclusive expression of PI3Kδ in hematopoietic cells makes it an attractive target for therapies aimed at blood cancers, potentially limiting impact on non-hematologic tissues where other PI3K isoforms are more prevalent cancer.govnih.gov.
Table 1: Selectivity Profile of this compound Across PI3K Isoforms
| PI3K Isoform | Selectivity (fold) | Reference |
| PI3Kδ | - | aacrjournals.orgresearchgate.net |
| Other PI3K | 74 to >900 | aacrjournals.orgresearchgate.net |
Inhibition against Other Kinases
Beyond its activity against PI3K isoforms, this compound has been tested against a broad panel of other kinases. At a concentration of 1 μM, this compound showed minimal inhibition (less than 30% inhibition) against a panel of 196 other kinases, indicating a high degree of selectivity beyond the PI3K family aacrjournals.org.
Binding Characteristics and Inhibition Kinetics
While detailed binding kinetics data for this compound were not extensively available in the search results, its mechanism as a selective PI3Kδ inhibitor involves binding to the kinase to prevent its enzymatic activity cancer.gov. PI3K inhibitors often bind to the ATP-binding pocket of the kinase nih.govdokumen.pub. The potency of this compound in cell-based assays relevant to B-cell malignancies is in the range of approximately 10-100 nM aacrjournals.org.
Downstream Signaling Pathway Modulation
Inhibiting PI3Kδ with this compound impacts key downstream signaling pathways that regulate cellular processes such as growth, survival, and proliferation cancer.govaacrjournals.org.
Impact on AKT/mTOR Signaling Axis
The PI3K/AKT/mTOR pathway is a major signaling cascade downstream of PI3K activation wikipedia.org. PI3K phosphorylates PIP2 to produce PIP3, which recruits and activates AKT genetex.com. Activated AKT then phosphorylates various downstream targets, including mTOR genetex.com. Inhibition of PI3Kδ by this compound prevents the production of PIP3, thereby inhibiting the activation of AKT and subsequently modulating the mTOR signaling axis cancer.govresearchgate.netgoogleapis.com. Studies have shown that this compound can inhibit the phosphorylation of AKT at Ser473, a marker of PI3K pathway activation, in cell lines derived from B-cell malignancies researchgate.net. A clinical trial observed almost complete inhibition of the PI3Kδ pathway, indicated by approximately 90% reduction in pAKT, with an oral dose of this compound dokumen.pub.
Table 2: Impact of this compound on AKT Phosphorylation
| Target | Effect of this compound | Notes | Reference |
| pAKT (Ser473) | Inhibition | Observed in B-cell malignancy cell lines | researchgate.net |
| pAKT (overall) | ~90% Reduction | Observed in a clinical trial | dokumen.pub |
Influence on NF-κB Pathway
The NF-κB pathway is a critical signaling cascade involved in inflammation, immune responses, and cell survival, and it is often dysregulated in various cancers, including B cell malignancies google.comguidetoimmunopharmacology.org. The B-cell receptor (BCR) pathway, a prominent activator of PI3Kδ in B-cells, can lead to the activation of the NF-κB transcriptional program nih.gov. Selective inhibition of PI3Kδ has been shown to limit the activation of the NF-κB pathway nih.gov. While the provided search results primarily discuss the link between PI3Kδ, the BCR pathway, and NF-κB in the context of other PI3Kδ inhibitors like idelalisib (B1684644), they establish the principle that PI3Kδ inhibition can impact NF-κB signaling nih.govnih.gov. Specifically, activation of the BCR pathway, which involves PI3Kδ, leads to a transduction cascade that includes the activation of BTK, PLCγ2, intracellular calcium release, PKC activation, and the initiation of the NF-κB transcriptional program nih.gov. Therefore, as an inhibitor of PI3Kδ, this compound is expected to influence this pathway.
Regulation of Other Intracellular Signaling Events (e.g., FOXO, GSK-3β)
PI3Kδ signaling is intricately linked to other crucial intracellular pathways, including those involving FOXO and GSK-3β nih.gov. AKT, a key downstream effector of PI3Kδ, plays a central role in modulating PI3K-regulated oncogenic signaling nih.gov. Activated AKT inhibits the functions of FOXO and GSK-3β upon phosphorylation nih.gov. FOXO proteins are transcription factors involved in regulating cell cycle arrest, apoptosis, and DNA repair, and their nuclear exclusion by activated AKT limits their growth inhibitory functions researchgate.netnih.gov. GSK-3β is a kinase involved in various cellular processes, including metabolism, cell cycle progression, and apoptosis rsc.org. Inhibition of PI3Kδ by compounds like this compound can affect the phosphorylation status and activity of AKT, thereby influencing the regulation of downstream targets such as FOXO and GSK-3β researchgate.netnih.gov. Evaluating the effects of this compound on pAkt and pFOXO levels in cell lines sensitive to this compound for growth inhibition has been a method to test the hypothesis that this compound inhibits proliferation by targeting PI3Kδ signaling researchgate.net.
Cellular Biological Activities
This compound's inhibition of PI3Kδ translates into significant effects on various cellular biological activities, particularly in B cell malignancies researchgate.net.
Modulation of Cell Proliferation and Viability
This compound has demonstrated potent inhibitory effects on the proliferation and viability of B cell lines and primary B cells researchgate.netnih.govresearchgate.net. In vitro and ex vivo studies using cell lines derived from B cell malignancies and human whole blood have shown that this compound inhibits PI3Kδ-mediated functions, including cell signaling and proliferation researchgate.net. For instance, this compound inhibited pAkt levels in Pfeiffer cells with an IC50 value of 71 nM, consistent with its potency in cell proliferation assays researchgate.net. The compound has shown similar potency in inhibiting proliferation and PI3K signaling in Pfeiffer cells, suggesting that the proliferation of this cell type is largely driven by constitutive PI3Kδ signaling researchgate.net. This compound has shown less potency in assays measuring the proliferation of human T and NK cells, and neutrophil and monocyte functions, suggesting a more restricted impact on B cells within the immune system researchgate.netresearchgate.net.
Data on the effect of this compound on cell proliferation in specific B cell lines:
| Cell Line | Effect on Proliferation | Reference |
| Pfeiffer | Inhibited | researchgate.net |
| SU-DHL-5 | Inhibited | researchgate.net |
| WSU-NHL | Inhibited | researchgate.net |
| SU-DHL-6 | Inhibited | researchgate.net |
Induction of Apoptotic Mechanisms
In addition to inhibiting proliferation, this compound has been evaluated for its ability to induce apoptosis in B cell lines researchgate.net. Treatment with this compound has been shown to result in a significant level of apoptosis induction in certain B cell lines researchgate.net. For example, treatment with 1 µM this compound for 24 hours resulted in approximately a 2-fold increase in annexin (B1180172) V staining in SU-DHL-5, Pfeiffer, and WSU-NHL cell lines, indicating apoptosis induction researchgate.net. Selective inhibition of PI3Kδ can lead to apoptosis through a caspase-dependent mechanism nih.gov.
Data on the effect of this compound on apoptosis induction:
| Cell Line | Treatment (Concentration, Duration) | Effect on Apoptosis (Annexin V staining) | Reference |
| SU-DHL-5 | 1 µM, 24 hours | ~2-fold increase | researchgate.net |
| Pfeiffer | 1 µM, 24 hours | ~2-fold increase | researchgate.net |
| WSU-NHL | 1 µM, 24 hours | ~2-fold increase | researchgate.net |
Effects on Cell Cycle Progression
The PI3K pathway, including the PI3Kδ isoform, plays a role in regulating cell cycle progression nih.govclinicaltrials.gov. Constitutive activation of the PI3K pathway through the BCR can lead to dysregulation of cell-cycle progression in certain B cell lymphoma cell lines and primary cells nih.gov. By inhibiting PI3Kδ signaling, this compound is expected to influence cell cycle progression, although specific detailed findings on this compound's direct effects on cell cycle checkpoints or phases were not extensively detailed in the provided search results. However, the link between PI3Kδ inhibition and downstream effectors like FOXO, which are involved in cell cycle control, suggests an indirect influence researchgate.netnih.gov.
Alterations in Cellular Migration and Invasion
PI3Kδ is involved in various cellular functions, including migration and invasion idrblab.netgoogleapis.com. PI3Kδ functions to integrate and transduce signals from the microenvironment, thus promoting malignant B-cell adhesion and homing nih.gov. Inhibition of PI3Kδ can affect these processes nih.gov. While the provided search results mention the role of PI3Kδ in migration and adhesion and the potential of PI3K inhibitors to impact these, specific detailed data on this compound's direct effects on cellular migration and invasion were not prominently featured nih.govidrblab.netgoogleapis.com. However, given its mechanism of action as a PI3Kδ inhibitor, it is plausible that this compound could influence these cellular activities.
Impact on Cellular Differentiation Processes
Cellular differentiation is a fundamental biological process by which a less specialized cell becomes a more specialized cell type. This process is crucial for development, tissue maintenance, and immune responses. The phosphoinositide 3-kinase (PI3K) pathway plays a significant role in regulating various cellular functions, including differentiation nih.govnih.govresearchgate.net. Specifically, the PI3Kδ isoform, which is the target of this compound, is predominantly expressed in hematopoietic cells and is integral to the development, differentiation, and activation of immune cells such as B cells and T cells nih.govresearchgate.netidrblab.net.
Research indicates that PI3Kδ contributes to the expansion and differentiation of T-helper cells idrblab.net. Furthermore, gain-of-function mutations in the p110δ catalytic subunit, inhibited by this compound, have been shown to impair the development and function of memory B- and T-cells by altering their differentiation pathways nih.gov. This highlights the critical role of PI3Kδ in the proper execution of immune cell differentiation programs.
Preclinical studies evaluating this compound (also referred to as INCB040093) have investigated its activity against PI3Kδ-mediated functions in various immune cell types. While this compound has demonstrated potent antiproliferative activity against human B-cell tumors and inhibits PI3Kδ-mediated signaling and proliferation in primary B cells and B cell malignancy cell lines, its effects on other immune cell types appear less pronounced idrblab.netresearchgate.net. Assays measuring T and NK cell proliferation, as well as neutrophil and monocyte functions, showed less potency for this compound compared to its effects on B cells researchgate.net. This suggests that the impact of this compound on cellular differentiation within the human immune system is likely to be primarily focused on B cells researchgate.net.
The inhibition of PI3Kδ by compounds like this compound can influence the tumor microenvironment, potentially impacting the differentiation and function of immune cells present within it. For instance, INCB040093 has been shown to inhibit the production of certain cytokines, such as MIP-1β and TNF-β, from a B cell line researchgate.net. While not directly a measure of differentiation, altered cytokine profiles can indirectly influence the differentiation state and function of surrounding immune cells.
Although detailed quantitative data specifically on this compound's direct impact on differentiation markers across various cell lineages in a tabular format was not extensively available in the provided search snippets, the literature indicates the involvement of PI3Kδ in the differentiation of several immune cell types. Based on the described roles of PI3Kδ and the observed activity of this compound, the following table conceptually outlines the indicated impact of PI3Kδ inhibition on differentiation processes in relevant cell types:
| Cell Type | Indicated Role of PI3Kδ in Differentiation | Potential Impact of this compound (PI3Kδ Inhibition) on Differentiation | Supporting Evidence Snippets |
| B Cells | Involved in development, proliferation, and function; gain-of-function mutations alter differentiation. nih.govresearchgate.net | Likely to impact B cell development and differentiation pathways. | nih.govresearchgate.netresearchgate.net |
| T-Helper Cells | Contributes to expansion and differentiation. idrblab.net | May influence T-helper cell differentiation. | idrblab.net |
| Memory T-Cells | Gain-of-function mutations alter differentiation. nih.gov | May impact memory T-cell differentiation. | nih.gov |
| NK Cells | Involved in development and maturation. idrblab.net | Less potent effect observed with this compound compared to B cells. | idrblab.netresearchgate.net |
| Mast Cells | Important roles in development. idrblab.net | Potential, but less directly supported by specific this compound data. | idrblab.net |
| Neutrophils | Involved in chemotaxis and extravasation. idrblab.net | Less potent effect observed with this compound compared to B cells. | idrblab.netresearchgate.net |
The precise mechanisms by which this compound modulates differentiation processes are linked to its inhibition of PI3Kδ-mediated signaling pathways that regulate cell fate decisions, proliferation, and survival. Further detailed research, including studies specifically designed to assess differentiation markers and outcomes in various cell types upon this compound exposure, would provide a more comprehensive understanding of its impact on these critical cellular processes.
Preclinical Efficacy Studies of Incb40093 in Disease Models
In Vitro Efficacy in Malignancy Cell Lines
In vitro studies using cell lines are fundamental in assessing the direct impact of a compound on cancer cell growth, signaling, and survival. INCB40093 has been evaluated across a range of cell line types to understand its spectrum of activity.
Activity in Hematological Malignancy Cell Lines (e.g., B-cell Lymphomas, Leukemias)
This compound has demonstrated potent activity in cell lines derived from B cell malignancies. In vitro studies utilizing cell lines from B cell malignancies have shown that this compound effectively inhibits PI3Kδ-mediated functions, including cell signaling and proliferation researchgate.netnih.gov. For instance, INCB040093 inhibits the proliferation of Pfeiffer and other B cell lines researchgate.net. The functional effectiveness of INCB040093 in blocking PI3Kδ signaling in malignant B cells was further evaluated in human whole blood, where it inhibited the levels of pAkt in Pfeiffer cells researchgate.net.
Efficacy in Solid Tumor Cell Lines
Research indicates that this compound's primary activity is focused on B cells. Based on the available information, there is no significant data presented regarding the efficacy of this compound in solid tumor cell lines researchgate.netnih.gov. Studies have primarily highlighted its impact on B cell-related malignancies.
Evaluation in Primary Cell-Derived Models
Beyond established cell lines, this compound has also been evaluated using primary B cells. In vitro and ex vivo studies using primary B cells have shown that this compound inhibits PI3Kδ-mediated functions, including cell signaling and proliferation researchgate.netnih.gov. These models, derived directly from patient samples, can provide a more representative assessment of a compound's potential in a clinical setting compared to continuous cell lines embopress.orgmdpi.com.
Studies on Non-Lymphoid Cell Lines
Studies have investigated the effects of this compound on non-lymphoid cell lines to assess its selectivity. INCB040093 has no significant effect on the growth of non-lymphoid cell lines researchgate.netnih.govpatsnap.com. It was also found to be less potent in assays measuring human T and NK cell proliferation, as well as neutrophil and monocyte functions, suggesting a likely restriction of its impact on the human immune system to B cells researchgate.netnih.gov.
In Vivo Efficacy in Animal Models of Disease
Preclinical efficacy is further assessed in in vivo animal models, which can provide insights into a compound's effects within a more complex biological system, including the tumor microenvironment.
Xenograft Models of Hematological Malignancies
This compound has demonstrated in vivo efficacy in animal models of hematological malignancies. Specifically, in the Pfeiffer cell xenograft model of non-Hodgkin's lymphoma, INCB040093 demonstrated single-agent activity in inhibiting tumor growth researchgate.netnih.gov. Furthermore, it potentiated the anti-tumor growth effect of bendamustine (B91647), a clinically relevant chemotherapeutic agent, in this model researchgate.netnih.gov. Xenograft models, often involving the transplantation of human cancer cells into immunodeficient mice, are commonly used to evaluate the in vivo efficacy of cancer therapeutics epo-berlin.comnih.govpreclinicalpivot.orgnih.gov.
Summary of In Vitro Efficacy in Hematological Malignancy Cell Lines:
| Cell Line Type | Observed Effect |
| B cell Lymphoma Cell Lines | Inhibition of proliferation and PI3Kδ signaling |
| Leukemias | Inhibition of proliferation and PI3Kδ signaling |
Summary of In Vivo Efficacy in Xenograft Models:
| Model Type | Observed Effect |
| Pfeiffer cell xenograft (Non-Hodgkin's Lymphoma) | Single-agent tumor growth inhibition; Potentiated effect of bendamustine |
Syngeneic Tumor Models
Syngeneic mouse models involve the transplantation of tumor cells derived from a specific inbred mouse strain into immunocompetent mice of the same strain. This approach allows for the study of tumor growth and response to therapy within an intact immune system, which is crucial for evaluating immunotherapies and understanding the complex interactions between the tumor and the host immune system. crownbio.comchampionsoncology.comcrownbio.com While the provided search results mention the general utility of syngeneic models in preclinical immuno-oncology and combination studies crownbio.comchampionsoncology.comcrownbio.com, specific detailed findings regarding this compound efficacy in syngeneic tumor models were not prominently featured in the initial search results. However, one source indicates that INCB040093 inhibits tumor growth in human hematologic xenograft models nih.gov. Syngeneic models are often used to evaluate agents in the context of a functional immune system, which is a key difference from xenograft models that typically use immunocompromised mice nih.govcriver.com.
Genetically Engineered Mouse Models (GEMMs)
Exploration in Animal Models of Non-Oncological Diseases
While this compound is primarily investigated for oncological applications, PI3Kδ inhibitors can have broader effects due to the involvement of the PI3Kδ pathway in various cellular processes, including immune responses. idrblab.net Although the provided search results discuss the use of animal models for non-oncological diseases in general nih.govbiocytogen.comoatext.com, and mention the potential repurposing of other drug classes like PARP inhibitors for such conditions nih.gov, specific preclinical data on this compound in animal models of non-oncological diseases were not found in the initial search.
Preclinical Combination Therapy Strategies
Combination therapy approaches are increasingly explored in cancer treatment to enhance efficacy, overcome resistance, and potentially reduce toxicity. nki.nl The rationale often lies in targeting multiple pathways simultaneously or leveraging synergistic interactions between agents. nki.nl
Rationale for Multi-Agent Approaches
The rationale for combining this compound with other agents stems from the understanding that multiple signaling pathways contribute to tumor growth and survival in malignancies, particularly in B-cell lymphomas where both PI3Kδ and JAK-STAT pathways play roles. nih.govnih.gov Simultaneously inhibiting these pathways is hypothesized to provide synergistic treatment efficacy. nih.govnih.gov
Synergy and Antagonism Studies with Chemotherapeutic Agents
Preclinical studies evaluating the synergy or antagonism of this compound with chemotherapeutic agents were not specifically detailed in the provided search results. However, the general concept of combining targeted therapies with chemotherapy in preclinical models is a recognized strategy in cancer research. nih.govnih.govcityofhope.org
Pharmacokinetic and Metabolic Characterization of Incb40093 in Preclinical Systems
Absorption and Distribution Profiles in Animal Models
Evaluation of the absorption and distribution of INCB40093 has been conducted in preclinical species. Studies in rats have included both intravenous (IV) and oral administration, which is a standard approach for determining bioavailability and understanding absorption characteristics. researchgate.netresearchgate.net The compound has demonstrated a favorable exposure profile in rats following administration. researchgate.net While specific quantitative data on the extent of oral absorption or detailed tissue distribution profiles were not extensively detailed in the available information, the assessment of an oral dose suggests that oral absorption was evaluated. researchgate.net The consideration of this compound alongside other potentially lipophilic compounds in some contexts might imply that strategies to optimize oral absorption could be relevant for this class of molecules. epo.org Animal models commonly used for such assessments include rats, dogs, mice, rabbits, and non-human primates, selected based on their relevance to human physiology and the drug's properties. researchgate.netomicsonline.orgnih.gov
Metabolic Pathways and Metabolite Identification in Preclinical Species
The metabolic fate of this compound in preclinical species has been investigated as part of its pharmacokinetic characterization. While detailed specific metabolic pathways and identified metabolites for this compound were not fully elaborated in the provided information, preclinical PK studies inherently involve understanding how the compound is processed. researchgate.net For related compounds, such as other PI3K inhibitors developed by the same company or in the same therapeutic class, metabolic studies have identified pathways involving cytochrome P450 enzymes (particularly CYP3A4), aldehyde oxidase, and glucuronidation, leading to the formation of various metabolites. clinicaltrials.govnih.gov Preclinical metabolism studies typically employ in vitro systems like hepatic microsomes, S9 fractions, and hepatocytes from relevant species to profile metabolic pathways and identify key enzymes involved in biotransformation. clinicaltrials.govbioivt.com The finding of "low clearance" for this compound in some preclinical contexts could suggest a relatively slow rate of metabolism or elimination. googleapis.com
Preclinical Drug-Drug Interaction Potential
The potential for drug-drug interactions (DDIs) involving this compound has been considered in preclinical development. Preclinical DDI assessments typically involve in vitro studies to evaluate the compound's potential to inhibit or induce drug-metabolizing enzymes, such as cytochrome P450 enzymes, and to interact with drug transporters. bioivt.comfda.gov While direct, detailed preclinical DDI study results for this compound were not extensively provided, the compound has been mentioned in the context of having a potentially low risk for certain interactions. googleapis.com The investigation of this compound in combination studies with other therapeutic agents, such as the JAK1 inhibitor INCB39110, suggests that potential pharmacokinetic interactions in such combinations would be evaluated during preclinical and clinical development. incyte.com For related PI3K inhibitors, interactions involving CYP3A4 and P-glycoprotein have been noted, highlighting the importance of assessing these pathways. clinicaltrials.govnih.govmdpi.com
Summary of Preclinical Pharmacokinetic Findings for this compound
| Parameter/Assessment | Animal Model(s) Mentioned | General Finding/Observation |
| Pharmacokinetic Profile | Rats, Dogs | Favorable exposure (Rats) researchgate.net, Acceptable safety margin (Rats, Dogs) researchgate.net |
| Oral Administration Evaluated | Rats | Yes researchgate.net |
| Intravenous Administration Used | Rats | Yes researchgate.net |
| Clearance | Not explicitly specified | Low clearance googleapis.com |
| Drug-Drug Interaction Potential | Not explicitly specified | Low potential (likely related to interactions) googleapis.com |
Structure Activity Relationship Sar and Drug Discovery Insights of Incb40093
Identification of Key Structural Features for PI3Kδ Inhibition
While specific detailed data tables on the precise structural features and their impact on INCB40093's activity were not extensively found in the provided search results, the literature indicates that this compound is a potent and selective PI3Kδ inhibitor. researchgate.netmedkoo.com It has demonstrated significant selectivity, showing 74 to over 900-fold preference for PI3Kδ compared to other PI3K family members. researchgate.netmedkoo.com This high selectivity profile suggests that specific structural elements within this compound are critical for achieving a favorable interaction with the PI3Kδ active site while minimizing activity against other isoforms. The chemical structure of this compound has been disclosed. researchgate.net It is described as an orally bioavailable ATP-competitive kinase inhibitor. nih.gov
Rational Design Principles Guiding this compound Development
The development of this compound was guided by rational drug design principles, focusing on targeting the PI3Kδ isoform which is crucial in B-cell malignancies. researchgate.netguidetoimmunopharmacology.org Rational drug design involves using the knowledge of the target protein's structure and mechanism to design molecules that can interact with it effectively. guidetoimmunopharmacology.org Given that PI3Kδ is an ATP-competitive inhibitor, the design likely focused on creating a molecule that could effectively bind to the ATP-binding site of the PI3Kδ enzyme, thereby blocking its activity. nih.gov The near-exclusive expression of PI3Kδ in hematopoietic cells provided a strong rationale for developing selective inhibitors to target these malignancies with potentially reduced impact on other tissues. nih.gov
Analog Synthesis and Optimization for Potency and Selectivity
The process of drug discovery often involves the synthesis and optimization of various chemical analogs to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov While specific details on the analog synthesis and optimization efforts for this compound were not provided in depth, the existence of other PI3Kδ inhibitors in development by the same company (like INCB50465) suggests a broader research program involving the exploration of related chemical structures to identify compounds with optimal profiles. incyte.comgoogle.com The high selectivity and potency reported for this compound imply that significant analog synthesis and optimization work was undertaken during its development to achieve these characteristics. researchgate.netmedkoo.com The patent literature may contain more detailed information on specific analogs synthesized and evaluated. guidetoimmunopharmacology.orgnih.gov
Mechanisms of Resistance to Incb40093
Characterization of Intrinsic Resistance Pathways
Intrinsic resistance to PI3Kδ inhibitors like INCB40093 can be mediated by various pre-existing cellular characteristics and signaling pathway activities within the tumor microenvironment researchgate.netcrownbio.com. While specific detailed mechanisms of intrinsic resistance to this compound are still being investigated, research on PI3Kδ inhibitors in general provides insights. For instance, some diffuse large B-cell lymphoma (DLBCL) cell lines have shown insensitivity to this compound inhibition in proliferation assays, although the exact mechanisms for this resistance are not yet fully characterized researchgate.net. Comprehensive profiling of the genetic makeup of sensitive versus resistant tumors in clinical studies is expected to help address this question and guide future patient selection researchgate.net.
Studies on other targeted therapies have shown that intrinsic resistance can be linked to the activation of alternative signaling pathways that can compensate for the inhibited pathway researchgate.net. For example, in the context of targeting the insulin-like growth factor-I receptor (IGFR), intrinsic resistance in some cell lines was found to be due to redundancy through multiple alternative activated receptor tyrosine kinases (RTKs) researchgate.net. It is plausible that similar mechanisms involving compensatory signaling exist in the context of intrinsic resistance to PI3Kδ inhibition by this compound.
Identification of Acquired Resistance Mechanisms
Acquired resistance to this compound develops after initial sensitivity to the drug and is a major cause of treatment failure emaferesi.itcrownbio.com. This can involve genetic alterations or adaptive changes in signaling networks crownbio.comoaepublish.com.
Genetic Alterations Leading to Resistance
Genetic alterations can play a significant role in the development of acquired resistance to targeted therapies crownbio.commdpi.comnih.gov. These alterations can include mutations, amplifications, or deletions in genes involved in the drug target pathway or alternative survival pathways mdpi.comgoogleapis.com. While specific genetic alterations leading to acquired resistance to this compound are still under investigation, studies on other PI3K inhibitors and targeted therapies provide relevant examples nih.govgoogle.com.
For instance, acquired resistance to the FLT3 inhibitor quizartinib (B1680412) has been associated with the emergence of new FLT3 tyrosine kinase domain mutations or the activation of alternative signaling pathways such as RAS/MAPK or AKT pathways emaferesi.it. In the context of PI3K pathway inhibition, mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, have been implicated in resistance to PI3K inhibitors targeting other isoforms nih.gov. The emergence of specific mutations in the drug target itself or in downstream or parallel pathways can reduce the inhibitor's binding affinity or restore pathway activity despite the drug's presence emaferesi.itgoogle.com.
Pathway Rewiring and Compensatory Signaling
Pathway rewiring and the activation of compensatory signaling networks are crucial non-genomic mechanisms contributing to acquired resistance oaepublish.comnih.govnih.gov. Following targeted therapy, cancer cells can adapt by altering their signaling landscape to maintain proliferation and survival oaepublish.comnih.gov. This can involve the activation of alternative kinases or signaling nodes that bypass the inhibited pathway oaepublish.comnih.gov.
Inhibition of the PI3K pathway can lead to the reactivation of downstream signaling or the activation of parallel pathways oaepublish.com. For example, inhibition of mTORC1, a downstream effector of PI3K, has been shown to activate PI3K-AKT signaling through feedback loops and also induce ERK phosphorylation in breast cancer cells oaepublish.com. Similarly, resistance to PI3K pathway inhibition can involve compensatory activation of the ERK signaling pathway oaepublish.com.
Studies on other targeted therapies have demonstrated that adaptive resistance can involve the upregulation of receptor tyrosine kinases (RTKs) or other signaling proteins that can reactivate downstream pathways like AKT or ERK, even when the primary target is inhibited oaepublish.comnih.gov. This dynamic rewiring of signaling networks allows cancer cells to overcome the block imposed by the targeted therapy oaepublish.comnih.gov. Understanding the specific compensatory pathways activated in response to this compound is essential for developing strategies to circumvent this resistance.
Preclinical Strategies to Circumvent Resistance
Preclinical studies are vital for identifying strategies to overcome resistance to targeted therapies like this compound crownbio.com. These strategies often involve combination therapies that simultaneously target the primary pathway and the identified resistance mechanisms nih.govoaepublish.comgoogle.com.
Based on the understanding of resistance mechanisms, several preclinical strategies can be explored:
Combination with inhibitors of compensatory pathways: If pathway rewiring leads to the activation of alternative signaling nodes (e.g., other RTKs, ERK, or other PI3K isoforms), combining this compound with inhibitors of these compensatory pathways could restore sensitivity oaepublish.comnih.gov. For example, combining PI3K inhibitors with MEK inhibitors has been explored to counteract the compensatory activation of the ERK pathway oaepublish.com.
Targeting genetic alterations: If specific genetic mutations are identified as drivers of resistance, combining this compound with inhibitors targeting those mutated proteins or downstream effectors could be effective googleapis.comgoogle.com.
Modulating the tumor microenvironment: The tumor microenvironment can contribute to resistance through the release of survival signals or the presence of supportive cell types crownbio.comclinicaltrials.gov. Strategies aimed at disrupting these interactions or targeting key components of the microenvironment in combination with this compound could be beneficial researchgate.net. For instance, targeting T regulatory cells has been suggested as a way to overcome resistance in cancer patients researchgate.net.
Exploring novel drug combinations: Preclinical models, including cell lines and xenograft models, are used to test novel combinations of this compound with other therapeutic agents, such as chemotherapy or other targeted therapies, to identify synergistic effects and overcome resistance researchgate.netgoogle.com. Studies have shown that this compound can potentiate the anti-tumor effect of agents like bendamustine (B91647) in preclinical models researchgate.net.
Preclinical research utilizing appropriate models that recapitulate the clinical resistance phenotypes is crucial for the rational design of combination therapies and the development of strategies to circumvent resistance to this compound crownbio.com.
Advanced Research Methodologies Applied to Incb40093 Studies
High-Throughput Screening and Assay Development
High-throughput screening (HTS) is a fundamental process in drug discovery that enables the rapid testing of large libraries of compounds against a specific biological target or phenotype bmglabtech.comevotec.com. This involves automated testing using robotics, liquid handling devices, and sensitive detectors to quickly identify active compounds bmglabtech.comwikipedia.org. HTS is used to identify "hits" or "leads" that show desired activity and provides data to guide further compound selection and optimization bmglabtech.comevotec.com.
In the context of INCB40093, HTS and associated assay development would have been critical in identifying this molecule as a potent and selective inhibitor of PI3Kδ from a large pool of potential candidates. Assays designed to measure PI3Kδ kinase activity or downstream signaling events would be miniaturized and automated for high-throughput analysis bmglabtech.comevotec.com. While specific details of the HTS campaign for this compound are not extensively detailed in the provided search results, the compound's identification as a selective PI3Kδ inhibitor with potent antiproliferative activity against human B-cell tumors suggests the successful application of such screening approaches researchgate.netaacrjournals.orgmedkoo.com. This compound has demonstrated potent inhibition of the PI3Kδ kinase, showing 74 to over 900-fold selectivity against other PI3K family members in biochemical assays researchgate.netaacrjournals.orgmedkoo.com. It also showed minimal inhibition (< 30%) against a broad panel of 196 other kinases at a concentration of 1 µM, indicating its specificity aacrjournals.orgmedkoo.com.
Omics Technologies for Mechanistic Elucidation
Omics technologies, such as transcriptomics and proteomics, provide comprehensive insights into the molecular changes induced by a compound. These approaches are valuable for understanding the downstream effects of target inhibition and identifying potential biomarkers or compensatory pathways.
Transcriptomics and Gene Expression Profiling
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. Gene expression profiling specifically measures the activity of thousands of genes simultaneously to understand how their expression levels change under different conditions, such as in response to drug treatment. This can reveal pathways affected by the drug and provide clues about its mechanism of action and potential effects on cellular processes like proliferation, survival, and immune responses opentargets.org. While a specific transcriptomic study directly on this compound was not found in the provided results, transcriptomic analysis is a standard tool in drug discovery to understand the impact of inhibitors on gene expression profiles in relevant cell types or tissues justia.comgoogleapis.comgoogle.comgoogle.comgoogle.comgoogle.comgoogleapis.com. For instance, transcriptomic analysis has been used in other studies to understand the impact of various interventions on gene expression opentargets.org.
Proteomics and Phosphoproteomics Analyses
Proteomics is the large-scale study of proteins, while phosphoproteomics specifically focuses on proteins that have been post-translationally modified by phosphorylation. Since phosphorylation is a key regulatory mechanism in many signaling pathways, including the PI3K pathway, phosphoproteomic analysis can provide detailed information about how a drug affects protein activation and signaling cascades. guidetopharmacology.orggoogleapis.com.
Research on this compound has utilized the analysis of downstream markers of PI3K pathway activation, such as the phosphorylation of AKT (pAKT). Studies have shown that this compound inhibits PI3Kδ-mediated functions, including cell signaling and proliferation researchgate.net. In preclinical studies, almost complete inhibition of the PI3Kδ pathway, indicated by approximately 90% reduction in pAKT, was observed dokumen.pubrsc.org. This demonstrates the use of phosphoproteomic analysis (specifically, assessing phosphorylation status of AKT) to confirm the engagement and inhibitory activity of this compound on its target pathway in cells and in vivo researchgate.netdokumen.pubrsc.orgaacrjournals.org. Proteomics studies have also been used more broadly to understand target distribution in human tissues idrblab.net.
Advanced Imaging Techniques in Preclinical Models
Advanced imaging techniques play a crucial role in preclinical research by allowing non-invasive, real-time monitoring of drug distribution, target engagement, and therapeutic effects in living animals. Modalities such as PET, SPECT, CT, MRI, and optical imaging provide valuable spatial and temporal information utah.eduethz.chuniklinik-freiburg.denih.govsiemens-healthineers.com.
For a compound like this compound, which is being investigated for B-cell malignancies, preclinical imaging could be used to track the compound's distribution to lymphoid tissues or tumor sites, assess changes in tumor size or metabolic activity in response to treatment, or monitor effects on immune cell populations. While the provided search results mention preclinical imaging techniques in general utah.eduethz.chuniklinik-freiburg.denih.govsiemens-healthineers.com, and refer to in vivo studies evaluating this compound's effects in xenograft models researchgate.netaacrjournals.org, specific details about the application of advanced imaging modalities in this compound studies are not provided. However, the use of xenograft models implies that techniques to monitor tumor growth were employed, which could include caliper measurements or imaging techniques like CT or MRI, commonly used in such studies clinicaltrials.gov.
Computational Modeling and Molecular Dynamics Simulations for Target Interaction
Computational modeling and molecular dynamics simulations are powerful tools for understanding the interaction between a drug molecule and its target protein at an atomic level google.comaacrjournals.orgnih.gov. These methods can predict binding affinities, analyze the stability of the drug-target complex, and provide insights into the structural basis of selectivity. This information is invaluable for rational drug design and optimization.
For this compound, computational modeling could be used to study its binding mode within the active site of PI3Kδ, compare its interaction with other PI3K isoforms to explain its selectivity, and guide modifications to improve potency or pharmacokinetic properties. While the search results mention computational analysis in the context of research contributions aacrjournals.org and the use of docking algorithms in computational modeling for other targets google.com, specific computational modeling or molecular dynamics simulation studies focused on this compound and its interaction with PI3Kδ are not detailed. However, the development of a selective inhibitor like this compound often involves iterative cycles of synthesis, biochemical testing, and computational analysis to refine the molecule's properties.
Gene Editing (e.g., CRISPR/Cas9) for Pathway Validation
Gene editing technologies like CRISPR/Cas9 allow for precise modification of the genome, enabling researchers to validate the role of specific genes or pathways in disease pathogenesis and drug response oncodesign-services.comcd-genomics.combiorxiv.orgmdpi.comnih.gov. By creating targeted gene knockouts, knock-ins, or modifications, researchers can directly assess the impact of altering a specific protein or pathway on cellular function or disease progression oncodesign-services.comcd-genomics.com.
Future Directions and Conceptual Advances in Incb40093 Research
Elucidation of Novel Therapeutic Applications Beyond Current Indications (Preclinical Focus)
While INCB40093 has been primarily explored in B-cell malignancies, the role of PI3Kδ in various immune cell functions suggests potential applications in other disease areas. Preclinical investigations could focus on the impact of this compound on other immune cell types, such as T-cells, mast cells, neutrophils, and natural killer (NK) cells, where PI3Kδ also plays a role nih.govidrblab.net. Understanding the effects of selective PI3Kδ inhibition on the tumor microenvironment could reveal potential in solid tumors, in addition to hematologic malignancies nih.gov. Preclinical studies could investigate its activity in models of autoimmune diseases or inflammatory conditions where dysregulated PI3Kδ signaling is implicated cam.ac.ukguidetoimmunopharmacology.org. Research into potential synergistic effects of this compound with other therapeutic modalities, such as immunotherapy or targeted therapies, in preclinical models could uncover novel combination strategies for expanded therapeutic applications nih.govlabiotech.euincyte.comsec.gov.
Development of Advanced Preclinical Models for Pathway Validation
The development and utilization of more sophisticated preclinical models are crucial for a comprehensive understanding of this compound's effects and for validating the targeted pathways. This includes employing a range of in vitro and in vivo models that accurately reflect the complexity of human diseases. Advanced cell culture systems, such as 3D tissue models and organ-on-a-chip systems, can provide more physiologically relevant environments for studying drug response and pathway modulation compared to traditional 2D cultures lek.com. Genetically engineered mouse models that mimic specific human malignancies or immune disorders driven by aberrant PI3Kδ signaling are invaluable for evaluating efficacy and dissecting mechanisms of action in a living system researchgate.net. Furthermore, the use of patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunocompromised mice, can offer insights into the response of primary human cancers to this compound and help identify potential patient populations who might benefit from treatment. Validating the impact of this compound on downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, within these advanced models is essential nih.govresearchgate.netcam.ac.uk.
Identification and Validation of Preclinical Biomarkers for Response Prediction
Identifying preclinical biomarkers that can predict response to this compound is a critical area for future research. Such biomarkers could help in patient stratification for future clinical trials and provide insights into mechanisms of sensitivity and resistance. Preclinical studies can explore potential biomarkers at the genomic, transcriptomic, proteomic, and cellular levels. This might involve analyzing gene expression profiles, identifying specific mutations or genetic alterations in the PI3K pathway or related signaling networks, and characterizing immune cell populations within the tumor microenvironment amegroups.orgnih.govfrontiersin.orgmdpi.comnih.gov. For instance, research could investigate if baseline levels of certain proteins or the activation status of downstream signaling molecules correlate with sensitivity to this compound in preclinical models. The development and validation of preclinical biomarkers can utilize advanced techniques, including high-throughput screening, genomic sequencing, mass spectrometry, and advanced imaging nih.govdokumen.pub.
Strategic Development of Next-Generation PI3Kδ Inhibitors
Research on this compound contributes valuable insights to the strategic development of next-generation PI3Kδ inhibitors. Understanding the limitations of current inhibitors, including potential mechanisms of resistance and off-target effects observed in preclinical and early clinical studies, informs the design of novel compounds with improved properties researchgate.netmdpi.comlabiotech.eu. Future research may focus on developing inhibitors with enhanced selectivity for PI3Kδ, altered pharmacokinetic profiles, or the ability to overcome specific resistance mechanisms mdpi.comlabiotech.eu. Exploring allosteric inhibitors or compounds that target alternative nodes within the PI3K pathway could represent new avenues labiotech.eu. Preclinical studies comparing the activity and toxicity profiles of this compound with emerging next-generation PI3K inhibitors will be crucial in defining their respective advantages and optimal applications.
Integration of this compound Research into Broader Drug Discovery Paradigms
Research conducted on this compound can be integrated into broader drug discovery paradigms, contributing to the development of more effective and targeted therapies. The knowledge gained about PI3Kδ signaling, its role in various diseases, and the effects of its inhibition by this compound can inform drug discovery efforts for other targets within the PI3K/AKT/mTOR pathway or related signaling networks researchgate.netcam.ac.ukmdpi.com. Data from preclinical studies with this compound can be utilized in computational modeling and simulation platforms to predict drug behavior and optimize compound design nih.govnih.govjournalwjarr.com. Furthermore, insights into the identification of preclinical biomarkers for this compound can contribute to the development of biomarker-driven approaches in drug discovery across different therapeutic areas amegroups.orgnih.govfrontiersin.orgmdpi.comnih.gov. The challenges encountered and lessons learned during the preclinical and early clinical development of this compound also provide valuable guidance for the development of other kinase inhibitors and targeted therapies labiotech.eudokumen.pub.
Q & A
Basic Research Question: What is the mechanistic basis of INCB40093 in modulating Akt phosphorylation across diverse cellular stimuli?
Answer:
this compound, a selective PI3Kδ inhibitor, demonstrates dose-dependent modulation of Akt phosphorylation (pAkt Ser473) in B-cell malignancies. Experimental evidence shows that increasing concentrations (1–3000 nM) enhance pAkt levels under stimuli like PDGF, LPA, Anti-IgM, and C5a, with variability in dose-response patterns. For example, C5a stimulation exhibits stronger dose dependency compared to PDGF or LPA, suggesting stimulus-specific regulatory pathways . Researchers should validate these findings using Western blotting with proper controls (e.g., unstimulated cells, Akt total protein normalization) and replicate experiments across multiple cell lines to confirm consistency.
Advanced Research Question: How can contradictory observations in this compound’s dose-response efficacy be systematically analyzed?
Answer:
Contradictions in dose-response data (e.g., weak dose dependency under PDGF vs. strong under C5a) may arise from differences in receptor signaling crosstalk or feedback mechanisms. To address this:
- Experimental Design: Include parallel assays for PI3Kδ downstream targets (e.g., mTOR, FOXO) to isolate pathway-specific effects.
- Statistical Analysis: Apply mixed-effects models to account for inter-stimulus variability and quantify effect sizes using tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) .
- Data Interpretation: Use heatmaps or dose-response curves to visualize stimulus-specific thresholds (e.g., EC50 values) and identify outliers requiring further mechanistic exploration .
Basic Research Question: What experimental controls are essential for studying this compound’s inhibitory effects in vitro?
Answer:
Critical controls include:
- Negative Controls: Unstimulated cells and vehicle-treated (e.g., DMSO) samples to baseline Akt activity.
- Positive Controls: Cells treated with a validated PI3Kδ inhibitor (e.g., Idelalisib) to confirm pathway specificity.
- Normalization: Total Akt protein levels must be quantified to ensure phosphorylation changes are not artifacts of protein loading .
Advanced Research Question: How can researchers optimize assay conditions to minimize variability in this compound efficacy studies?
Answer:
- Pre-treatment Protocols: Standardize serum starvation duration (e.g., 6–12 hours) to synchronize cell cycles and reduce basal Akt activity.
- Stimulus Titration: Pre-determine optimal concentrations for each agonist (e.g., PDGF at 10 ng/mL) to avoid saturation effects .
- Replication Strategy: Use ≥3 biological replicates with independent cell passages and blinded analysis to mitigate batch effects .
Basic Research Question: What statistical approaches are recommended for analyzing this compound’s concentration-dependent effects?
Answer:
- Dose-Response Modeling: Fit data to sigmoidal curves (e.g., four-parameter logistic model) to calculate EC50/IC50 values.
- Error Estimation: Report 95% confidence intervals for potency metrics using software like GraphPad Prism or R’s drc package.
- Outlier Handling: Apply Grubbs’ test or Rosner’s test to identify and exclude significant outliers without compromising dataset integrity .
Advanced Research Question: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Answer:
- Pharmacokinetic Validation: Measure plasma/tissue drug levels in vivo to confirm target engagement and compare with in vitro IC50 values.
- Tumor Microenvironment Factors: Assess stromal cell interactions (e.g., cytokine secretion) that may alter drug efficacy in vivo.
- Translational Models: Use patient-derived xenografts (PDX) or 3D co-culture systems to bridge in vitro-in vivo gaps .
Basic Research Question: What are the key biochemical assays for validating this compound’s target specificity?
Answer:
- Kinase Profiling: Screen against a panel of 300+ kinases to exclude off-target effects (e.g., PI3Kα/β/γ inhibition).
- Cellular Thermal Shift Assay (CETSA): Confirm direct binding to PI3Kδ by measuring thermal stability shifts in drug-treated lysates.
- RNAi Rescue Experiments: Knock down PI3Kδ and reintroduce wild-type/mutant isoforms to verify dependency on δ-subunit .
Advanced Research Question: What methodologies enable the identification of resistance mechanisms to this compound in B-cell malignancies?
Answer:
- Longitudinal Genomics: Perform whole-exome sequencing on pre-/post-treatment samples to detect mutations in PIK3CD or upstream regulators (e.g., PTEN loss).
- CRISPR Screens: Use genome-wide knockout libraries to pinpoint genes conferring resistance (e.g., AKT1 amplifications).
- Functional Proteomics: Quantify adaptive phosphorylation changes via reverse-phase protein arrays (RPPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
